An In-depth Technical Guide to N-ethyl-1-(2-cyanophenyl)methanesulfonamide: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to N-ethyl-1-(2-cyanophenyl)methanesulfonamide: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of N-ethyl-1-(2-cyanophenyl)methanesulfonamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical architecture, a proposed synthetic pathway grounded in established chemical principles, and detailed methodologies for its structural characterization. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their work.
Molecular Structure and Properties
N-ethyl-1-(2-cyanophenyl)methanesulfonamide (CAS No. 27350-14-7) is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol .[1] Its structure is characterized by a central methanesulfonamide core. The sulfonamide nitrogen is substituted with an ethyl group, and the sulfonyl group is attached to a methylene bridge, which in turn is connected to a benzene ring at the 1-position. The benzene ring is substituted with a cyano group at the 2-position (ortho to the methylene bridge).[1]
The presence of the sulfonamide group, the aromatic ring, and the cyano functionality suggests potential for diverse chemical interactions and biological activity, making it a compound of interest for further investigation. The cyano group, in particular, can serve as a synthetic handle for further molecular elaborations.
Key Structural Features:
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Primary Sulfonamide Derivative: The core structure is a methanesulfonamide.
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N-Alkylation: The sulfonamide nitrogen is functionalized with an ethyl group.
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Substituted Benzyl Moiety: The sulfur atom is bonded to a benzyl group bearing a nitrile functionality.
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for the benzene ring C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="-0.87,0.5!", color="#202124"]; C3 [label="C", pos="-0.87,-0.5!", color="#202124"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="0.87,-0.5!", color="#202124"]; C6 [label="C", pos="0.87,0.5!", color="#202124"];
} enddot Caption: Chemical structure of N-ethyl-1-(2-cyanophenyl)methanesulfonamide.
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic analysis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide suggests a convergent synthesis approach.[1] The key bond dissections are at the sulfonamide N-S bond and the C-S bond. This points to three primary starting materials: 2-cyanobenzyl bromide, a source of sulfur dioxide (or a synthetic equivalent), and N-ethylamine.
A more practical and direct approach involves the reaction of a pre-formed methanesulfonyl chloride derivative with N-ethylamine, or the reaction of N-ethylmethanesulfonamide with a suitable 2-cyanophenyl electrophile. The latter is a plausible route, which we will detail below.
dot digraph "retrosynthesis" { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} enddot Caption: Retrosynthetic analysis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide.
Experimental Protocol: A Two-Step Synthesis
This proposed synthesis is a two-step process starting from commercially available reagents. The first step is the formation of N-ethylmethanesulfonamide, and the second is the alkylation of this intermediate with 2-cyanobenzyl bromide.
Step 1: Synthesis of N-ethylmethanesulfonamide
This reaction involves the nucleophilic attack of ethylamine on the electrophilic sulfur of methanesulfonyl chloride.[2] A non-nucleophilic base is used to quench the HCl byproduct.
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Materials:
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Methanesulfonyl chloride (MsCl)
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Ethylamine (in a suitable solvent, e.g., THF or as a solution in water)
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Triethylamine (TEA) or another suitable non-nucleophilic base
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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Dissolve methanesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
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In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
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Add the ethylamine/triethylamine solution dropwise to the cooled methanesulfonyl chloride solution over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethylmethanesulfonamide. This can be purified further by column chromatography if necessary.
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Step 2: Synthesis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide
This step involves the N-alkylation of the synthesized N-ethylmethanesulfonamide with 2-cyanobenzyl bromide using a suitable base.
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Materials:
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N-ethylmethanesulfonamide (from Step 1)
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2-Cyanobenzyl bromide
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or N,N-Dimethylformamide (DMF) as the solvent
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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To a solution of N-ethylmethanesulfonamide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Add 2-cyanobenzyl bromide (1.0 eq) to the suspension.
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Heat the reaction mixture to reflux and stir for 4-6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-ethyl-1-(2-cyanophenyl)methanesulfonamide.
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Structural Characterization and Data Analysis
The synthesized N-ethyl-1-(2-cyanophenyl)methanesulfonamide should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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A triplet corresponding to the methyl protons of the ethyl group.
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A quartet corresponding to the methylene protons of the ethyl group.
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A singlet for the methylene protons of the benzyl group.
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A multiplet in the aromatic region corresponding to the four protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Signals for the two carbons of the ethyl group.
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A signal for the methylene carbon of the benzyl group.
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Signals for the six carbons of the benzene ring, with the carbon of the cyano group being distinct.
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A signal for the carbon of the cyano group.
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| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~1.2 (t, 3H) | -CH₂CH₃ |
| ~3.2 (q, 2H) | -CH₂ CH₃ |
| ~4.5 (s, 2H) | Ar-CH₂ -S |
| ~7.4-7.8 (m, 4H) | Aromatic-H |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2225 | C≡N stretching |
| ~1350 and ~1160 | Asymmetric and symmetric SO₂ stretching |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also provide structural information.
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Expected Molecular Ion Peak (M⁺): m/z = 224.06
Safety Considerations
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Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[3]
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2-Cyanobenzyl bromide is a lachrymator and should be handled with care in a fume hood.[4]
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Ethylamine is a flammable and corrosive gas or liquid.
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Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-ethyl-1-(2-cyanophenyl)methanesulfonamide. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The outlined characterization methods provide a robust means of confirming the structure and purity of the final compound. This information should serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and organic synthesis, enabling them to confidently prepare and study this and related molecules.
References
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Wikipedia. Methanesulfonyl chloride. [Link]
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Organic Syntheses. Methanesulfonyl chloride. [Link]
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The Royal Society of Chemistry. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]
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Brainly.com. What is the action of benzene sulfonyl chloride on ethanamine?. [Link]
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Brainly.in. What is the action of benzene sulphonyl chloride on ethanamine?. [Link]
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ResearchGate. (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]
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Journal of the American Chemical Society. Preparation of Methanesulfonyl Chloride. [Link]
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Chemdad. 2-Cyanobenzyl bromide. [Link]
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Ality Chemical Corporation. Factory Supply 2-Cyanobenzyl bromide, CasNo.22115-41-9. [Link]
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Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
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PubChem. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599. [Link]
